molecular formula C22H20N2O2 B5716634 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione

1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No. B5716634
M. Wt: 344.4 g/mol
InChI Key: AEQYYTRKXMSTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione, also known as AQ-13, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. AQ-13 belongs to the class of naphthoquinone derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, antibacterial, and antiparasitic effects.

Mechanism of Action

The mechanism of action of 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cancer cells. 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been shown to inhibit the activity of several enzymes involved in cellular respiration and energy metabolism, leading to a decrease in ATP production and an increase in ROS production. This, in turn, leads to DNA damage, activation of apoptotic pathways, and inhibition of cell proliferation.
Biochemical and Physiological Effects:
1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and suppression of tumor growth. 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to exhibit antiviral and antibacterial effects, making it a promising candidate for the development of new therapeutics.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione is its potent cytotoxicity against a wide range of cancer cell lines. 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of new cancer therapeutics. However, 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has some limitations for lab experiments, including its instability in aqueous solutions and its potential to generate ROS, which can interfere with experimental results.

Future Directions

Future research on 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione should focus on elucidating its mechanism of action, identifying its molecular targets, and optimizing its chemical structure to improve its potency and selectivity. In addition, studies should be conducted to evaluate the pharmacokinetics and pharmacodynamics of 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione in animal models and human clinical trials. Finally, 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione should be tested in combination with other anticancer agents to evaluate its potential as a synergistic therapy for cancer treatment.

Synthesis Methods

1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be synthesized by a multi-step process involving the reaction of 1,4-naphthoquinone with cyclohexylamine in the presence of an oxidizing agent. The resulting product is then subjected to a series of chemical reactions, including reduction, cyclization, and oxidation, to yield 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione in high purity and yield. The synthesis of 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been optimized to minimize the use of toxic reagents and solvents, making it a more environmentally friendly process.

Scientific Research Applications

1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models of cancer. In addition to its anticancer activity, 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to exhibit antiviral and antibacterial effects, making it a promising candidate for the development of new therapeutics.

properties

IUPAC Name

16-(cyclohexylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-21-15-10-5-4-9-14(15)19-18-16(21)11-6-12-17(18)24-22(26)20(19)23-13-7-2-1-3-8-13/h4-6,9-13,23H,1-3,7-8H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQYYTRKXMSTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.